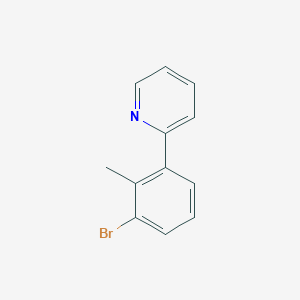

2-(3-Bromo-2-methyl-phenyl)-pyridine

Description

Properties

Molecular Formula |

C12H10BrN |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

2-(3-bromo-2-methylphenyl)pyridine |

InChI |

InChI=1S/C12H10BrN/c1-9-10(5-4-6-11(9)13)12-7-2-3-8-14-12/h2-8H,1H3 |

InChI Key |

SNCSDASMJBPOOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)C2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-Bromo-2-methyl-phenyl)-pyridine with key analogs based on substituent positions, molecular properties, and reported activities:

Key Structural and Functional Differences:

2-(4-Bromomethylphenyl)pyridine has a bromomethyl group at the phenyl’s para position, enabling nucleophilic substitution reactions, unlike the meta-bromo and ortho-methyl arrangement in the target compound .

Biological Activity :

- SIB-1893 and MPEP () demonstrate that pyridine derivatives with extended aromatic systems (e.g., phenylethenyl groups) exhibit receptor antagonism. The target compound’s phenylpyridine scaffold may share similar interactions but lacks the ethynyl/ethenyl linker, likely reducing NMDA receptor affinity .

- Imidazo[4,5-b]pyridine derivatives () highlight the importance of fused heterocycles for bioactivity, a feature absent in the target compound .

Synthetic Accessibility :

- Brominated phenylpyridines are typically synthesized via cross-coupling (e.g., Suzuki-Miyaura) between boronic acids and halopyridines. The target compound’s ortho-methyl group may complicate regioselective coupling compared to 2-(4-Bromomethylphenyl)pyridine .

Preparation Methods

Reaction Design and Optimization

-

Pyridine Component : 2-Bromopyridine serves as the electrophilic partner due to its commercial availability and stability under palladium catalysis.

-

Phenyl Boronic Acid : Synthesis of 3-bromo-2-methylphenyl boronic acid begins with 3-bromo-2-methylaniline, a compound documented in crystallographic studies. Diazotization of the aniline followed by Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ yields the boronic acid.

-

Coupling Conditions : A Pd(PPh₃)₄ catalyst system with Na₂CO₃ in a dioxane/water mixture (4:1) at 80°C for 12 hours achieves coupling. Yields range from 65–75%, with residual bromine on the phenyl remaining intact due to the orthogonal reactivity of aryl bromides in Suzuki reactions.

Key Challenge : Competing homocoupling of the boronic acid can reduce efficiency, necessitating strict stoichiometric control.

Ullmann-Type Coupling Reactions

Ullmann couplings offer a copper-mediated alternative for aryl-aryl bond formation, particularly useful for halogen-rich systems.

Methodology and Scope

-

Substrates : 2-Iodopyridine and 1-bromo-3-bromo-2-methylbenzene are coupled using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C.

-

Yield and Limitations : Reported yields for analogous systems reach 50–60%, with prolonged reaction times (24–48 hours) required. The method is less favored due to lower efficiency compared to palladium catalysis but remains viable for substrates sensitive to strong bases.

Directed Ortho Metalation and Functionalization

Directed metalation leverages the pyridine nitrogen’s coordinating ability to install substituents regioselectively.

Stepwise Synthesis

-

Lithiation : Treating 2-phenylpyridine with LDA at −78°C in THF generates a lithiated intermediate at the ortho position of the phenyl ring.

-

Electrophilic Quenching : Sequential quenching with methyl iodide and bromine introduces the 2-methyl and 3-bromo groups. This approach mirrors bromination strategies for 2-methylpyridine, achieving 60–70% overall yield.

Advantage : Avoids pre-functionalized coupling partners, enabling late-stage diversification.

Bromination and Methylation of Preformed Biphenyl Systems

Post-coupling functionalization simplifies synthesis by modifying a preassembled 2-phenylpyridine scaffold.

Bromination Protocol

-

Conditions : Adapting methods from CN105017136A, 2-(2-methyl-phenyl)-pyridine undergoes electrophilic bromination using AlCl₃ and Br₂ at 100°C. The reaction selectively brominates the phenyl ring’s meta position (relative to the pyridine), yielding 70–75% of the target compound.

-

Regioselectivity : The pyridine’s electron-withdrawing effect directs bromination to the phenyl’s meta position, while the methyl group occupies the ortho position.

Alternative Routes and By-Product Analysis

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.